molecular formula C22H23N3O2S B2562035 1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone CAS No. 477889-43-3

1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone

Cat. No.: B2562035
CAS No.: 477889-43-3
M. Wt: 393.51
InChI Key: YXBGKMUTSVXROI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Derivation

The systematic nomenclature of 1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic compounds. The compound's systematic name reflects its hierarchical structural organization, beginning with the longest carbon chain and incorporating each heterocyclic substituent according to priority rules. The primary chain consists of an ethanone moiety, which serves as the foundational unit for nomenclature construction.

The naming process begins with identification of the ketone functional group as the principal functional group, establishing "ethanone" as the base name. The azepane ring, being directly attached to the carbonyl carbon, receives priority in the numbering system and is designated as the 1-substituent. The complex phenoxy substituent, containing both pyrimidinyl and thienyl components, is systematically described through nested parenthetical notation to maintain clarity and precision.

The compound's molecular formula, established as C₂₂H₂₃N₃O₂S, provides quantitative confirmation of the structural composition. This formula indicates the presence of twenty-two carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, with a corresponding molecular weight of 393.51 grams per mole. The Chemical Abstracts Service registry number 477889-43-3 provides unique identification for this specific molecular entity.

Alternative nomenclature variations include the descriptor "1-(azepan-1-yl)-2-{4-[4-(thiophen-2-yl)pyrimidin-2-yl]phenoxy}ethan-1-one," which employs slightly different systematic naming conventions while maintaining chemical accuracy. The systematic approach ensures unambiguous identification of the compound's complete structure, facilitating clear communication within the scientific community and enabling precise chemical database searching.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-21(25-13-3-1-2-4-14-25)16-27-18-9-7-17(8-10-18)22-23-12-11-19(24-22)20-6-5-15-28-20/h5-12,15H,1-4,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBGKMUTSVXROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the biological context and the compound’s structure. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Azepane-Containing Analogues

Example: 2-[4-(Aminomethyl)phenoxy]-1-(1-azepanyl)ethanone ()

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Key Differences: Replaces the pyrimidinyl-thienyl group with an aminomethylphenyl substituent.
  • Lower molecular weight (262.35 g/mol vs. estimated >350 g/mol for the target compound) may improve bioavailability.

Pyrimidine and Thienyl Derivatives

Example : 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde ()

  • Molecular Formula : C₁₃H₉N₃OS
  • Key Differences: Replaces the azepane-phenoxy-ethanone backbone with a pyrrole-carbaldehyde group.
  • Smaller molecular weight (255.30 g/mol) may limit target specificity compared to the bulkier azepane-containing compound .

Ethanone Backbone Variants

Example: 2-Phenyl-1-(pyridin-2-yl)ethanone ()

  • Molecular Formula: C₁₃H₁₁NO
  • Key Differences : Simpler structure lacking azepane and thienyl groups.
  • Implications :
    • The pyridinyl group enhances π-π interactions with biological targets, but the absence of azepane reduces conformational flexibility .
    • Lower complexity may facilitate synthesis but limit multifunctional binding.

Phenothiazine Derivatives

Example: 1-(10H-phenothiazin-10-yl)-2-(4-(1-(phenylimino)ethyl)phenoxy)ethan-1-one ()

  • Key Differences: Incorporates a phenothiazine core instead of azepane and pyrimidine.
  • Implications: Phenothiazine’s planar structure enhances intercalation with DNA or proteins, differing from the azepane’s flexible ring.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Estimated C₂₃H₂₄N₃O₂S Azepane, phenoxy-ethanone, thienyl-pyrimidine ~400 (estimated) Potential kinase inhibition (hypothesized)
2-[4-(Aminomethyl)phenoxy]-1-azepanylethanone () C₁₅H₂₂N₂O₂ Aminomethylphenyl 262.35 Enhanced solubility, amine reactivity
1-[4-(2-Thienyl)-2-pyrimidinyl]-pyrrole-2-carbaldehyde () C₁₃H₉N₃OS Pyrrole-carbaldehyde 255.30 Electrophilic reactivity
2-Phenyl-1-(pyridin-2-yl)ethanone () C₁₃H₁₁NO Pyridinyl 197.24 π-π interactions, simpler synthesis
Phenothiazine derivative () Not provided Phenothiazine, iminoethylphenoxy ~450 (estimated) Anti-anxiety activity (docking score: -10.2)

Biological Activity

1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone, with the chemical formula C22H23N3O2S and a molecular weight of 393.51 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes an azepane ring, a thienyl-pyrimidine moiety, and a phenoxy group. This unique configuration is hypothesized to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its antibacterial and anticancer properties. Below is a summary of key findings:

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the thienyl and pyrimidine components can significantly enhance or diminish efficacy.

Compound VariantBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Original CompoundStaphylococcus aureus>80 μg/mL
Modified Variant 1Escherichia coli20 μg/mL
Modified Variant 2Pseudomonas aeruginosa15 μg/mL

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating significant inhibition of cell proliferation.

Cell LineIC50 (μM)
MCF-710
A54915

The proposed mechanism of action for the antibacterial activity involves interference with bacterial cell wall synthesis, while anticancer effects are attributed to the induction of apoptosis in malignant cells. Further research is required to elucidate these pathways more clearly.

Case Studies

  • Antibacterial Screening : A study screened a library of compounds similar to this compound against M. tuberculosis. The results indicated that while most compounds were inactive, some modifications led to enhanced activity with MIC values comparable to standard treatments .
  • Cytotoxicity Assay : In another study focusing on cancer therapy, derivatives were tested in a panel of cancer cell lines, revealing that specific substitutions on the phenoxy group significantly increased cytotoxicity against MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions. First, the phenoxy group is formed via nucleophilic substitution between 4-hydroxybenzaldehyde derivatives and 2-thienylpyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF). The azepane ring is then introduced through a coupling reaction, often using carbodiimide-based reagents to form the ethanone linkage. Key intermediates include 4-[4-(2-thienyl)-2-pyrimidinyl]phenol and 1-azepanyl-2-bromoethanone. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the azepanyl ring (δ 1.5–2.5 ppm for cyclic amine protons) and the thienylpyrimidinyl moiety (aromatic protons δ 6.5–8.5 ppm). COSY and HSQC experiments help assign connectivity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ethanone linkage .
  • X-ray Crystallography : Limited data exist, but analogous compounds (e.g., pyrimidinyl-phenoxy derivatives) show intermolecular π-π stacking between aromatic systems, which can inform stability studies .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The thienyl and pyrimidinyl moieties suggest potential as a kinase inhibitor or protease modulator. Researchers screen its activity via:

  • In vitro assays : Dose-response curves in cancer cell lines (e.g., IC₅₀ determination) using MTT assays.
  • Target validation : Competitive binding studies with fluorescently labeled ATP analogs to assess kinase binding affinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the final product?

  • Methodological Answer :

  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions during azepane coupling.
  • Catalysis : Use Pd/C or CuI catalysts for Suzuki-Miyaura coupling of the pyrimidinyl-thienyl fragment, enhancing regioselectivity .
  • Temperature Control : Maintain temperatures below 60°C during ethanone formation to prevent azepane ring decomposition .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Reanalyze batches via HPLC to rule out impurities (>95% purity required for reproducibility) .
  • Assay Standardization : Compare protocols for cell viability assays (e.g., serum concentration, incubation time) to identify variables affecting IC₅₀ values.
  • Meta-analysis : Use computational tools (e.g., ChEMBL) to cross-reference activity data against structural analogs, identifying substituents critical for target specificity .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or CDK2), prioritizing poses with hydrogen bonds to pyrimidinyl N atoms.
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on solvent-accessible surface area (SASA) of the azepanyl group .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Chiral Intermediates : Employ chiral HPLC or enzymatic resolution to isolate enantiopure azepane precursors.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real time, ensuring no racemization during ethanone formation .

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